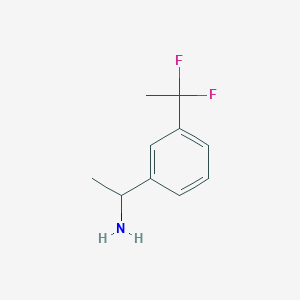
1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine
Vue d'ensemble
Description
1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used as a synthetic intermediate in organic synthesis, as a reagent in analytical chemistry, and as a catalyst in biochemistry. It is also known as 1,1-difluoroethylphenylamine or 1-difluoroethylphenylamine. This compound has a wide range of uses in scientific research and has been studied extensively in recent years.
Applications De Recherche Scientifique
1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine is a versatile compound that has a wide range of applications in scientific research. It can be used as a synthetic intermediate in organic synthesis, as a reagent in analytical chemistry, and as a catalyst in biochemistry. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. It has also been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. In addition, it has been used in the synthesis of novel fluorescent probes for the detection of various analytes.
Mécanisme D'action
The mechanism of action of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine is not well understood. However, it is believed that the compound acts as a catalyst in the formation of various chemical bonds. It is also believed to act as an electron donor, which can facilitate the formation of certain types of chemical bonds. In addition, it is believed to act as an electron acceptor, which can facilitate the formation of certain types of chemical bonds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine have not been extensively studied. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies. It has also been shown to have no adverse effects on the growth of cells in culture. In addition, it has been shown to have no effect on the activity of enzymes or other proteins in laboratory studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine in laboratory experiments include its versatility, low cost, and ease of use. It can be used as a synthetic intermediate in organic synthesis, as a reagent in analytical chemistry, and as a catalyst in biochemistry. It is also relatively non-toxic and non-mutagenic, making it safe to use in laboratory experiments.
The limitations of using 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine in laboratory experiments include its limited availability and its lack of specificity. It is not widely available, and it can be difficult to obtain in large quantities. In addition, it is not very specific in its action, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for the use of 1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine in scientific research. These include the development of new synthetic methods for the preparation of the compound, the development of new catalysts based on the compound, and the use of the compound in the synthesis of novel bioactive molecules. In addition, the compound could be used in the development of
Propriétés
IUPAC Name |
1-[3-(1,1-difluoroethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(13)8-4-3-5-9(6-8)10(2,11)12/h3-7H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRKMMWZACSMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




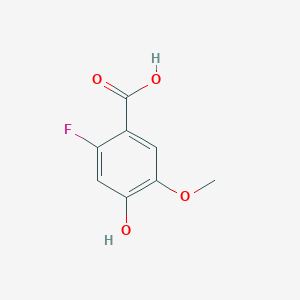
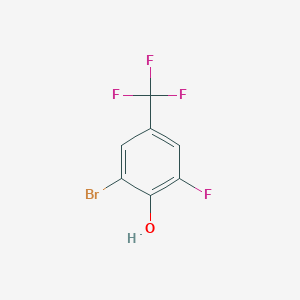

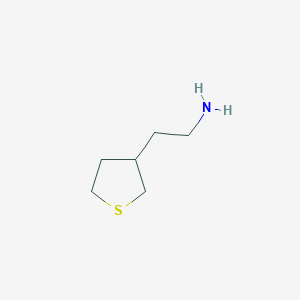
![[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1457599.png)
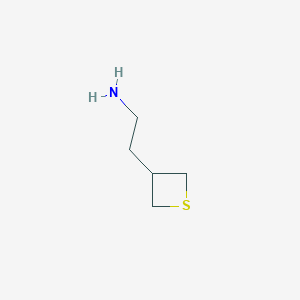
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1457604.png)
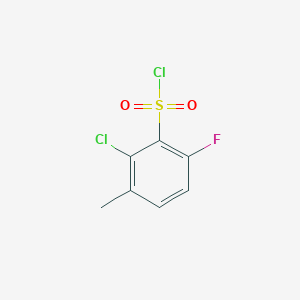
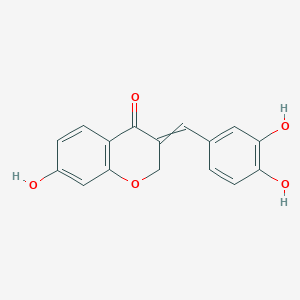
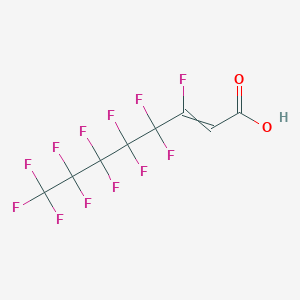

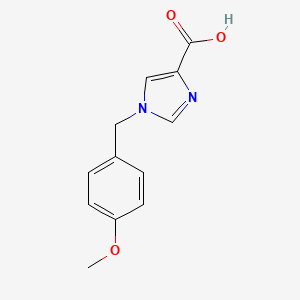
![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)